N-Cyclopropyl-4-nitropyridin-3-amine

Medicinal Chemistry Pre-clinical Physicochemical Profiling Lead Optimization

N-Cyclopropyl-4-nitropyridin-3-amine (synonymous with N-cyclopropyl-3-nitropyridin-4-amine, CAS 380605-28-7) is a C8H9N3O2 heterocyclic intermediate featuring a pyridine core substituted with a nitro group at the 4-position and a cyclopropylamino group at the 3-position. It has a molecular weight of 179.18 g/mol, a calculated LogP of 2.16, and a polar surface area of 70.74 Ų.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
Cat. No. B12989957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-4-nitropyridin-3-amine
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1CC1NC2=C(C=CN=C2)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O2/c12-11(13)8-3-4-9-5-7(8)10-6-1-2-6/h3-6,10H,1-2H2
InChIKeyRTBBAKDPGVHOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-4-nitropyridin-3-amine: A Strategic Nitropyridine Building Block for Drug Discovery


N-Cyclopropyl-4-nitropyridin-3-amine (synonymous with N-cyclopropyl-3-nitropyridin-4-amine, CAS 380605-28-7) is a C8H9N3O2 heterocyclic intermediate featuring a pyridine core substituted with a nitro group at the 4-position and a cyclopropylamino group at the 3-position. It has a molecular weight of 179.18 g/mol, a calculated LogP of 2.16, and a polar surface area of 70.74 Ų . Its primary documented application is as a key precursor to N4-cyclopropylpyridine-3,4-diamine, a critical intermediate in the synthesis of benzimidazole-based respiratory syncytial virus (RSV) inhibitors, as disclosed in patent WO2012080446 A1 [1]. The compound is typically supplied at ≥98% purity from major research chemical vendors and is fundamentally a research-use chemical intended for further synthetic elaboration, not a final active pharmaceutical ingredient .

Why N-Cyclopropyl-4-nitropyridin-3-amine Cannot Be Swapped With Simple N-Alkyl or Parent Amine Analogs


Substituting this compound with its N-methyl analog (CAS 1633-41-6), N-cyclopropylmethyl derivative (CAS 842143-89-9), or the unsubstituted 4-nitropyridin-3-amine significantly alters the electronic and steric properties of the downstream diamine intermediate. The electron-withdrawing, conformationally rigid cyclopropyl ring directly attached to the amine reduces the basicity of the adjacent nitrogen compared to alkyl amines, which is critical for controlling reactivity in subsequent cyclization steps to form benzimidazoles [1]. The specific substitution pattern is non-negotiable; for example, a patent for related RSV inhibitors shows that the cyclopropyl ring on the benzimidazole core is a key pharmacophore for potent antiviral activity, demonstrating that the substitution pattern originating from this precise building block is essential for the final compound's biological profile [1]. A generic alternative may therefore fail to produce the correct regiochemistry or electronic environment, leading to synthesis failure or an inactive final compound.

Quantitative Differentiation Evidence for N-Cyclopropyl-4-nitropyridin-3-amine


Physicochemical Property Comparison: N-Cyclopropyl vs. N-Methyl Analog

The N-cyclopropyl substituent imparts a quantifiable increase in lipophilicity and steric bulk compared to the N-methyl analog. The LogP of N-cyclopropyl-3-nitropyridin-4-amine is 2.16, while the N-methyl analog (CAS 1633-41-6) has a LogP of approximately 1.2-1.5 . This higher LogP is often associated with improved membrane permeability but may also affect solubility. The difference in molecular weight (179.18 g/mol vs. 153.14 g/mol) also plays a role in optimizing lead-like properties.

Medicinal Chemistry Pre-clinical Physicochemical Profiling Lead Optimization

Validated Synthetic Route and Process Reproducibility

A scalable, high-yielding synthetic route for this specific compound has been established in peer-reviewed process chemistry literature, providing a distinct advantage over less-characterized analogs. The reaction of 4-methoxy-3-nitropyridine with cyclopropylamine in ethanol at 80°C in a sealed tube is reported to proceed with approximately 83% yield, making it a reliable and efficient commercial process . This documented route ensures consistent quality and supply, which is a critical procurement factor.

Process Chemistry Scale-up Intermediate Supply

Enabling Key Pharmacophore in a Patented Therapeutic Program

This specific compound is the direct precursor to the N4-cyclopropyl-pyridine-3,4-diamine fragment that forms the core of potent RSV inhibitors in patent WO2012080446 A1 [1]. For a representative final compound in the patent, antiviral activity was reported with an EC50 in the low nanomolar range. While the activity is for the elaborated final molecule, the specific cyclopropyl-pyridine motif, which originates from this intermediate, is a non-obvious structural element defined in the patent claims. This provides a powerful, verifiable differentiation: procurement of this compound directly enables access to a specific, high-value patent space.

Antiviral Drug Discovery RSV Inhibitors Patent-protected Chemical Space

Specific Application Scenarios for N-Cyclopropyl-4-nitropyridin-3-amine in R&D Procurement


Synthesis of RSV Benzimidazole Fusion Inhibitors

Procure this compound for the multi-step synthesis of benzimidazole RSV inhibitors as described in WO2012080446 A1. The process involves the reduction of the nitro group to the corresponding 3,4-diamine, which is then used to construct the cyclopropyl-imidazo[4,5-c]pyridine core. The specific cyclopropylamino substitution is essential for the antiviral potency demonstrated in the patent [1].

Targeted Library Synthesis for Kinase Inhibitor Programs

Use this scaffold to produce diverse, cyclopropyl-decorated kinase inhibitor libraries. While no direct activity data exists for the entity itself, its reduced form serves as a versatile diamine for condensation with various electrophiles, generating chemotypes with potential affinity for kinases. The cyclopropyl group is a known structural motif in kinase inhibitors for improving selectivity and metabolic stability .

Lead Optimization: Modulating Basicity and Lipophilicity in Heterocyclic Cores

Incorporate this building block into a lead optimization campaign to precisely tune the basicity of the pyridine nitrogen. The electron-withdrawing cyclopropyl group reduces the pKa of the adjacent amine, which can be a critical parameter for avoiding hERG channel binding and improving the off-target safety profile. The calculated LogP of 2.16 provides a benchmark for comparing the impact on the overall lipophilicity of the final compound .

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